Ethanol-13C2
Description
Significance of Stable Isotope Labeling in Advanced Chemical and Biological Research
Stable isotope labeling is a cornerstone technique in modern chemical and biological research, offering unparalleled precision in tracing molecular pathways and understanding complex biological processes diagnosticsworldnews.com, silantes.com, symeres.com. Unlike radioactive isotopes, stable isotopes such as deuterium (B1214612) (2H), carbon-13 (13C), and nitrogen-15 (B135050) (15N) are non-radioactive. This inherent safety profile makes them ideal for studies involving living organisms, including humans, and allows for long-term investigations without concerns about radiation exposure or decay diagnosticsworldnews.com, studysmarter.co.uk.
The fundamental principle behind stable isotope labeling lies in the mass difference between isotopes. By incorporating a heavier isotope, such as 13C, into a specific molecule, researchers can track its fate within a biological system using highly sensitive analytical techniques. These techniques primarily include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy diagnosticsworldnews.com, symeres.com. These methods can detect and quantify the altered mass or spectral signature of the labeled molecule and its metabolites, thereby revealing reaction pathways, metabolic fluxes, and the precise location and quantity of molecules diagnosticsworldnews.com, silantes.com, symeres.com.
The applications of stable isotope labeling are vast, spanning fields such as metabolomics, proteomics, drug metabolism and pharmacokinetics (DMPK) studies, environmental science, and fundamental biochemical research diagnosticsworldnews.com, silantes.com, symeres.com. For instance, labeled compounds are crucial for quantitative analysis, enabling the precise measurement of molecule concentrations and the study of drug behavior within biological systems symeres.com, musechem.com. In metabolomics, stable isotope labeling is indispensable for elucidating metabolic pathways and fluxes, providing direct measurements of biosynthesis, remodeling, and degradation of biomolecules silantes.com, symeres.com.
Overview of Carbon-13 Labeled Ethanol (B145695) (Ethanol-13C2) as a Definitive Research Tracer
This compound refers to ethanol molecules where the two carbon atoms are enriched with the stable isotope Carbon-13. Commonly designated as [1,2-13C2]ethanol or simply this compound, this isotopically labeled compound serves as a powerful and definitive tracer in a variety of research applications nih.gov, nih.gov, cortecnet.com. The specific labeling of the carbon atoms allows for precise tracking of ethanol's metabolic journey and its contribution to various biochemical processes.
When ethanol is metabolized, particularly in the liver, it is converted to acetaldehyde (B116499) and then to acetate (B1210297) nih.gov, nih.gov. Acetate can then enter various metabolic pathways, including the citric acid cycle, ultimately contributing to acetyl-CoA pools used in numerous cellular functions, such as histone acetylation nih.gov, nih.gov. By using this compound, researchers can trace the incorporation of these labeled carbon atoms into downstream metabolites, providing direct evidence of ethanol's metabolic impact.
Key research areas where this compound has proven invaluable include:
Metabolic Pathway Elucidation: Studies utilize this compound to map out the metabolic fate of ethanol and its derivatives, such as acetate, in different tissues and organisms nih.gov, nih.gov, osti.gov, nih.gov. This includes understanding how ethanol metabolism influences cellular energy production and the synthesis of essential biomolecules.
Epigenetic Studies: Research has employed this compound to investigate the direct influence of ethanol metabolism on epigenetic modifications, such as histone acetylation. By tracking the labeled carbon atoms into acetylated lysine (B10760008) residues on histone proteins, scientists can quantify the site-specific contribution of ethanol metabolism to these changes nih.gov, nih.gov, researchgate.net.
Cellular Metabolism and Bioenergetics: In cellular studies, this compound can be used to trace the incorporation of labeled carbon into key cellular components like ATP, providing insights into cellular energy metabolism and the utilization of ethanol as a carbon source or metabolic modulator researchgate.net, researchgate.net.
Mechanistic Studies: The compound aids in understanding reaction mechanisms, such as the photocatalytic oxidation of ethanol, by tracking the labeled carbon atoms through the reaction intermediates and products acs.org.
The detection and quantification of this compound and its metabolites are predominantly achieved through advanced analytical techniques. Mass spectrometry (MS) is widely used to detect the mass shift introduced by the 13C atoms, while NMR spectroscopy can provide detailed structural information and confirm the positional incorporation of the isotopes diagnosticsworldnews.com, symeres.com, nih.gov, nih.gov, nih.gov, researchgate.net.
Research Findings and Data Representation
The application of this compound as a tracer has yielded significant insights across various research domains. Below are examples of research findings and data that illustrate its utility.
Study Example 1: Ethanol Metabolism and Histone Acetylation
A notable study investigated the direct impact of hepatic ethanol metabolism on histone acetylation in mice nih.gov, nih.gov, researchgate.net. Using [1,2-13C2]ethanol, researchers traced the incorporation of labeled carbon into acetylated lysine residues on histones H3 and H4. The findings demonstrated a clear and site-specific contribution of ethanol metabolism to histone acetylation.
Key Findings:
Significant incorporation of the 13C2-label from ethanol was detected in N-terminal lysine acetylation sites on histones H3 and H4 within 4 hours post-administration nih.gov, nih.gov, researchgate.net.
Mass spectrometric analysis confirmed the presence of the 13C2-label through an increased relative abundance of isotope peaks corresponding to labeled acetylated peptides nih.gov, nih.gov.
The labeled histone acetylation sites exhibited rapid turnover, with levels returning to endogenous (unlabeled) levels by 24 hours post-gavage nih.gov, nih.gov.
Site-specific selectivity was observed in the incorporation of the label into particular lysine acetylation sites, indicating differential metabolic processing or accessibility nih.gov, nih.gov, researchgate.net.
To visualize these findings, a representative data table can be constructed to show the presence of the 13C2-label in histone acetylation sites over time:
Table 1: 13C2-Label Incorporation into Histone Acetylation Sites Over Time
| Time Post-Gavage | Histone H3 Acetylation Sites | Histone H4 Acetylation Sites | Detection Method |
| 0 hours | Absent | Absent | Mass Spectrometry |
| 4 hours | Present (Significant) | Present (Significant) | Mass Spectrometry |
| 24 hours | Near Endogenous Levels | Near Endogenous Levels | Mass Spectrometry |
Note: "Present (Significant)" indicates detection of the 13C2-label via mass spectrometry, signifying incorporation from ethanol metabolism. "Near Endogenous Levels" indicates the label has largely dissipated or been replaced by unlabeled acetyl groups.
Study Example 2: Ethanol-Derived Acetate in Brain Metabolism
Research has also explored the metabolic fate of ethanol in the brain, noting that direct metabolism of ethanol by brain tissue is minimal. Instead, ethanol is primarily metabolized in the liver to acetate, which then enters the brain and contributes to metabolic pools nih.gov, nih.gov. Using 13C-labeled ethanol, studies have traced this labeled acetate into brain metabolites.
Key Findings:
After systemic administration of 13C-labeled ethanol to rats, 13C labels were detected in brain metabolites such as glutamate (B1630785), glutamine, and aspartate nih.gov, nih.gov.
These labels were primarily found in the carboxylic and amide carbon regions of these amino acids, indicating their origin from the breakdown of ethanol-derived acetate and subsequent entry into the citric acid cycle nih.gov, nih.gov.
13C-labeled bicarbonate was also detected, further supporting the metabolic processing of ethanol-derived carbon nih.gov.
NMR spectroscopy was instrumental in identifying and quantifying these labeled metabolites in the brain nih.gov, nih.gov.
The following table summarizes the detected brain metabolites that showed 13C labeling derived from administered 13C-labeled ethanol:
Table 2: 13C Labeling Detected in Brain Metabolites Following Administration of 13C-Labeled Ethanol
| Metabolite | Detected 13C Labeling Location | Primary Detection Method |
| Glutamate | Carboxylic and Amide Carbons | NMR Spectroscopy |
| Glutamine | Carboxylic and Amide Carbons | NMR Spectroscopy |
| Aspartate | Carboxylic and Amide Carbons | NMR Spectroscopy |
| Bicarbonate | N/A (as HCO3-) | NMR Spectroscopy |
Study Example 3: ATP Metabolism in Yeast Cells
In studies of cellular metabolism, this compound has been used to investigate metabolic processes at the single-cell level, such as ATP metabolism in yeast researchgate.net. By culturing yeast cells with 13C2-ethanol as a carbon source, researchers could track the incorporation of labeled carbon into cellular energy molecules.
Key Findings:
MALDI-MS analysis revealed the labeling of ATP molecules in yeast cells cultured with 13C2-ethanol researchgate.net.
The mass-to-charge ratio (m/z) of ATP molecules shifted to higher values, corresponding to the incorporation of 13C atoms, with observed masses ranging from those with no label (e.g., m/z 506) to fully labeled molecules (e.g., m/z 516) researchgate.net.
Variations in the level of ATP labeling were observed among individual yeast cells, suggesting differences in metabolic activity or substrate uptake at the single-cell level researchgate.net.
Table 3: ATP Labeling in Yeast Cells Cultured with 13C2-Ethanol
| Sample Description | Observed ATP m/z Range (approximate) | Indication of Labeling |
| Yeast cells cultured with 13C2-ethanol (24h) | 506 - 516 | Labeled ATP detected |
| Unlabeled ATP (control) | ~506 | No 13C label |
| Representative labeled ATP molecule (fully labeled) | ~516 | Full 13C incorporation |
Compound List:
this compound
[1,2-13C2]ethanol
Deuterium (2H)
Carbon-13 (13C)
Nitrogen-15 (15N)
Acetate
Acetyl-CoA
Histone H3
Histone H4
ATP
Glutamate
Glutamine
Aspartate
Bicarbonate
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2-13C2)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1,2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318065 | |
| Record name | Ethanol-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.054 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70753-79-6 | |
| Record name | Ethanol-13C2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70753-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70753-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Enriched Ethanol 13c2
Chemical Synthesis Pathways for Uniformly Labeled [U-13C2]Ethanol
A common and effective chemical synthesis route for [U-13C2]Ethanol involves the preparation of 13C-labeled acetylene (B1199291), which serves as a versatile two-carbon (C2) synthon. This acetylene is then converted through a series of reactions to yield the desired ethanol (B145695).
One established method begins with barium carbonate-13C (Ba13CO3) as the initial source of enriched carbon iaea.org. Ba13CO3 is reacted to produce 13C-labeled acetylene. This acetylene is subsequently hydrated to form acetaldehyde (B116499), which is then reduced, often using sodium borohydride (B1222165) (NaBH4), and hydrolyzed to yield [U-13C2]Ethanol iaea.org. This multi-step process has demonstrated good yields, with reported yields exceeding 50% based on the consumed Ba13CO3, and achieving high isotopic purity (greater than 95% 13C abundance) and chemical purity (greater than 99%) iaea.org.
Another approach highlights the use of elemental 13C carbon as a fundamental starting material for 13C2-labeling. Elemental 13C is converted into calcium carbide-13C2 (Ca13C2), which, upon hydrolysis, generates 13C2-acetylene researchgate.net. This 13C2-acetylene is then described as a universal 13C2 unit, amenable to atom-economic organic transformations, including pathways leading to ethanol researchgate.net. While this snippet focuses on the precursor generation, it underscores the utility of acetylene derived from elemental 13C for synthesizing various 13C2-labeled molecules, including potentially ethanol.
The synthesis of [1,2-13C2]ethanol has also been reported in the context of materials science research, where it was used to study the contribution of carbon sources to the formation of single-walled carbon nanotubes (SWNTs) acs.org. This indicates that pathways exist for producing ethanol with specific labeling patterns, including the uniform labeling of both carbon atoms.
Isotopic Enrichment Strategies for Ethanol-13C2 Precursors
The synthesis of [U-13C2]Ethanol relies heavily on the availability and effective enrichment of its carbon precursors. The primary strategy involves obtaining or synthesizing a two-carbon building block that is uniformly labeled with Carbon-13.
Elemental 13C Carbon as a Primary Source: Elemental 13C carbon is recognized as a cost-effective and fundamental source for 13C2-labeling researchgate.net. This elemental carbon can be directly converted into calcium carbide-13C2 (Ca13C2) through a high-temperature reaction researchgate.net. The Ca13C2 then serves as a direct precursor for generating 13C2-acetylene, a crucial C2 synthon for subsequent synthesis of [U-13C2]Ethanol researchgate.net.
Barium Carbonate-13C (Ba13CO3): As detailed in a specific synthetic route, Ba13CO3 is employed as the starting material to generate 13C-labeled acetylene iaea.org. This inorganic carbonate provides a well-defined source of 13C atoms that can be incorporated into the acetylene molecule, which is then transformed into ethanol.
Acetylene as a Key C2 Synthon: Regardless of the initial carbon source (elemental 13C or Ba13CO3), the generation of 13C2-acetylene is a critical step in the precursor enrichment strategy. Acetylene (C2H2) is a highly versatile molecule that can be readily hydrated to acetaldehyde (CH3CHO) and subsequently reduced to ethanol (CH3CH2OH) iaea.org. Therefore, the efficient synthesis of isotopically pure 13C2-acetylene is paramount for obtaining high-quality [U-13C2]Ethanol.
The strategic enrichment of these C2 precursors ensures that the final ethanol molecule possesses the desired isotopic signature, making it suitable for sensitive analytical and metabolic investigations.
Compound List
this compound
[U-13C2]Ethanol
Ethanol
Barium Carbonate-13C (Ba13CO3)
Acetylene
13C2-Acetylene
Acetaldehyde
Calcium Carbide-13C2 (Ca13C2)
Elemental 13C Carbon
Advanced Analytical Techniques for Ethanol 13c2 and Its Metabolites
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a cornerstone of isotopic analysis due to its exceptional sensitivity and specificity. Various MS configurations are utilized to probe the isotopic composition of Ethanol-13C2 and its metabolic derivatives, ranging from bulk isotopic ratios to the precise localization of ¹³C atoms within a molecular structure.
Isotope Ratio Mass Spectrometry (IRMS) is the benchmark technique for determining the bulk or average ¹³C/¹²C ratio in a sample with very high precision. The standard approach involves coupling an elemental analyzer (EA) to the IRMS system (EA-IRMS). In this setup, the ethanol (B145695) sample is quantitatively combusted at a high temperature (over 1000 °C) in the presence of an oxidant, converting it into carbon dioxide (CO₂) gas. nih.govnih.gov This CO₂, which preserves the isotopic ratio of the original ethanol, is then purified, introduced into the mass spectrometer, and its δ¹³C value is measured. acs.org
The IRMS instrument measures the ion beams corresponding to the mass-to-charge ratios (m/z) of the major CO₂ isotopologues: m/z 44 (¹²C¹⁶O₂), m/z 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and m/z 46. nih.gov The ratio of these ion intensities is used to calculate the δ¹³C value, expressed in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (V-PDB) international standard. acs.org
Research has demonstrated that EA-IRMS methods can achieve high precision and accuracy for ethanol analysis. Collaborative studies have validated the robustness of this technique for applications such as detecting the adulteration of fruit juices and wines. researchgate.netacs.org The precision of the method is a critical parameter, with reported values indicating high reproducibility. acs.org
Table 1: Precision of δ¹³C Measurement in Ethanol via IRMS from a Collaborative Study. acs.org
| Parameter | Value Range (‰) |
| Within-Laboratory Repeatability (r) | 0.17 – 0.46 |
| Between-Laboratory Reproducibility (R) | 0.49 – 0.73 |
| Within-Laboratory Standard Deviation (Sr) | 0.06 – 0.16 |
| Between-Laboratory Standard Deviation (SR) | 0.17 – 0.26 |
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), often referred to as GC-Combustion-IRMS (GC-C-IRMS), combines the separation power of gas chromatography with the high-precision isotopic analysis of IRMS. acs.orgcapes.gov.br This hyphenated technique allows for the determination of ¹³C/¹²C ratios for individual volatile compounds within a complex mixture, making it ideal for the molecular analysis of ethanol and its volatile metabolites. acs.orgacs.org In a typical GC-IRMS workflow, the sample is injected into the GC, where ethanol and other components are separated on a capillary column. The separated compounds are then passed through a combustion furnace, where they are converted to CO₂ before entering the IRMS for isotopic analysis. capes.gov.br
This technique is widely applied in food authenticity testing to determine the δ¹³C value of ethanol separate from other wine components like glycerol (B35011) or higher alcohols. acs.orgresearchgate.net Studies have shown an excellent correlation (R² = 0.972) between ethanol δ¹³C values measured by GC-IRMS and those from official distillation methods, validating its accuracy. acs.org The method offers advantages of speed and minimal sample preparation compared to bulk analysis. acs.org
Furthermore, GC-IRMS can be adapted for intramolecular (site-specific) isotope analysis. A specialized method involves coupling online pyrolysis with GC-IRMS (Py-GC-IRMS). In this approach, ethanol is first pyrolyzed, breaking it into smaller fragments. dntb.gov.ua These fragments, which correspond to different parts of the original molecule, are then separated by a second GC column and analyzed. Research has shown that for ethanol, the pyrolysis fragments carbon monoxide (CO) and methane (B114726) (CH₄) arise solely from the methylene (B1212753) (-CH₂OH) and methyl (-CH₃) carbons, respectively. dntb.gov.ua By measuring the δ¹³C values of these specific fragments, the isotopic composition at each carbon position within the ethanol molecule can be determined with high reproducibility (standard deviation < 0.4‰). dntb.gov.ua
Table 2: Performance Data for GC-C-IRMS Analysis of Ethanol. capes.gov.brdntb.gov.ua
| Analysis Type | Parameter | Value (‰) |
| Molecular (Ethanol) | Repeatability Limit (r) | 0.20 |
| Molecular (Ethanol) | Reproducibility Limit (R) | 0.45 |
| Intramolecular (Pyrolysis Fragments) | Standard Deviation (sd) | < 0.4 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for ¹³C-based metabolic flux analysis (¹³C-MFA), where the goal is to trace the path of labeled carbon atoms from a substrate like this compound through metabolic networks. researchgate.netnih.gov Unlike IRMS, which measures an average isotopic ratio, LC-MS can determine the complete labeling pattern of a metabolite. This pattern, known as a Mass Distribution Vector (MDV) or Mass Isotopomer Distribution (MID), describes the fractional abundance of each isotopologue of a metabolite. dntb.gov.ua
For a metabolite containing 'n' carbon atoms, there are 'n+1' possible isotopologues, designated M+0 (unlabeled), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), up to M+n (all 'n' carbons are ¹³C). dntb.gov.ua LC-MS, particularly with high-resolution mass analyzers, can resolve and quantify the intensity of each of these isotopologue peaks. The process involves separating the complex mixture of intracellular metabolites using liquid chromatography, followed by mass spectrometry to detect and quantify the MDV for each compound. researchgate.net
This approach is central to ¹³C-MFA studies. For instance, by feeding cells uniformly labeled [U-¹³C₂]ethanol, researchers can use LC-MS to measure the resulting MDVs of downstream intermediates in pathways like the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov The observed labeling patterns provide crucial constraints for computational models that calculate the rates (fluxes) of intracellular reactions, revealing how ethanol is utilized by the cell. nih.gov
Table 3: Conceptual Mass Distribution Vector (MDV) for a 3-Carbon Metabolite after [U-¹³C₂]Ethanol Tracing
| Isotopologue | Mass Shift | Fractional Abundance (%) |
| M+0 | 0 | 15 |
| M+1 | +1 | 25 |
| M+2 | +2 | 50 |
| M+3 | +3 | 10 |
Hybrid Quadrupole-Orbitrap mass spectrometers represent the cutting edge for characterizing how ¹³C atoms from tracers like this compound are incorporated into specific positions within a metabolite's structure. This technology combines a quadrupole mass filter, which can precisely select a specific precursor ion from a complex mixture, with an Orbitrap mass analyzer, which measures the m/z of ions with ultra-high resolution and mass accuracy. capes.gov.br
The key advantage of this setup is its ability to perform high-resolution tandem mass spectrometry (MS/MS). The quadrupole isolates a specific labeled metabolite ion (e.g., acetyl-CoA that has incorporated ¹³C from ethanol), which is then fragmented. The Orbitrap analyzer then measures the masses of the resulting fragment ions with extremely high resolution. capes.gov.br This high resolution is critical for resolving isobaric isotopologues (molecules with the same nominal mass but different elemental compositions) and for accurately determining the number of ¹³C atoms in both the precursor and fragment ions. capes.gov.br
By analyzing the fragmentation patterns, it is possible to deduce the location of the ¹³C labels. For example, if a fragment ion known to contain a specific part of the molecule shows a mass shift corresponding to ¹³C incorporation, it confirms that the label is present in that specific chemical moiety. capes.gov.bracs.org This technique has been successfully used to trace ¹³C atoms from labeled precursors into the acyl-chain of metabolites like acetyl-CoA and succinyl-CoA, providing site-specific information that is invaluable for refining metabolic models. capes.gov.br
Table 4: Example Research Findings on ¹³C Incorporation into Acyl-CoAs using Q-Orbitrap MS. capes.gov.br
| Labeled Precursor | Metabolite | Isotopologue Measured | ¹³C Enrichment (%) |
| [¹³C₆]-Glucose | Acetyl-CoA | M+2 | 33.10 |
| [¹³C₅¹⁵N₂]-Glutamine | Acetyl-CoA | M+2 | 17.16 |
| [¹³C₅¹⁵N₂]-Glutamine | Succinyl-CoA | M+4 | 54.64 |
While MALDI-TOF MS is most commonly associated with the analysis of large biomolecules like proteins, it has been adapted for the quantitative analysis of small molecules, including ethanol, particularly in high-throughput applications. Direct analysis of small, volatile compounds like ethanol is challenging for MALDI. Therefore, a derivatization step is required. nih.gov
A novel method has been developed specifically for quantifying ethanol and its ¹³C labeling from metabolic flux experiments. The method involves the enzymatic oxidation of ethanol in the sample to acetaldehyde (B116499). This volatile product is then trapped by reacting it with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable, non-volatile derivative that is readily analyzable by MALDI-TOF MS. nih.gov
Crucially for quantitative applications, a stable isotope-labeled internal standard is used to correct for variations in sample preparation and analysis. For this specific application, This compound ([¹³C₂]-ethanol) serves as the ideal internal standard. nih.gov By comparing the signal intensity of the analyte derivative (from unlabeled or [¹³C₁]-ethanol) to the signal from the derivative of the [¹³C₂]-ethanol internal standard, precise and accurate quantification can be achieved. This approach has been successfully applied to metabolic flux analysis, showing good agreement with data from traditional GC/MS methods and demonstrating its suitability for high-throughput screening. nih.gov
Table 5: Performance of MALDI-TOF MS Method for Ethanol Quantification using a [¹³C₂]-Ethanol Internal Standard. nih.gov
| Parameter | Value |
| Linear Range | 1 – 50 mM |
| Limit of Detection (LOD) | 0.6 mM |
| Deviation from Enzymatic Analysis | < 3.3% |
| Deviation in Flux Ratios vs. GC/MS | 4.3% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and isotopic labeling. For the analysis of this compound, its primary advantage over mass spectrometry is the ability to directly determine the intramolecular distribution of ¹³C atoms without fragmentation or chemical degradation. nih.govacs.org
Quantitative ¹³C-NMR, also known as Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR), can distinguish between the two different carbon environments in the ethanol molecule: the methyl carbon (-CH₃) and the methylene carbon (-CH₂OH). nih.govdocbrown.info These two carbons produce distinct signals in the ¹³C-NMR spectrum. By precisely measuring the area of each signal, the relative abundance of ¹³C at each specific position can be quantified. acs.org
This technique has been rigorously tested for its long-term stability and precision. Studies using enriched [1,2-¹³C₂]ethanol and natural abundance ethanol have shown that the method is highly repeatable, with standard deviations low enough to detect very small differences in site-specific isotope ratios. acs.org Furthermore, the accuracy of the ¹³C-SNIF-NMR method has been validated by comparing its results for intramolecular ¹³C distribution in ethanol with those from IRMS-based methods. The data from both techniques showed strong agreement, with differences remaining below 0.3‰, confirming the trueness of the NMR approach. nih.govresearchgate.net
NMR is also used for in vivo metabolic studies. Using ¹³C Magnetic Resonance Spectroscopy (MRS), researchers can administer a labeled substrate like [1-¹³C]ethanol to a living system and monitor the appearance of the ¹³C label in downstream metabolites in real-time. nih.gov This has been applied to trace the metabolic fate of ethanol in the brain, where the ¹³C label was observed to be incorporated into specific positions of glutamate (B1630785) (C1 and C5) and glutamine (C5). nih.gov
Table 6: Repeatability of Site-Specific δ¹³C Measurement in Ethanol by Quantitative ¹³C-NMR. acs.org
| Carbon Position | Number of Measurements | Measurement Period | Standard Deviation (‰) |
| Methylene (-CH₂OH) | 17 | 13 months | 0.7 |
| Methyl (-CH₃) | 17 | 13 months | 0.9 |
Site-Specific Natural Isotope Fractionation NMR (SNIF-NMR) for Positional Hydrogen and Carbon Isotope Analysis
Site-Specific Natural Isotope Fractionation studied by Nuclear Magnetic Resonance (SNIF-NMR) is an analytical method capable of determining isotopic ratios for each specific site within a molecule. wikipedia.org Originally developed for deuterium (B1214612)/hydrogen (²H/¹H) analysis, the SNIF-NMR method has been extended to carbon-13, opening new applications for determining the ratios of ¹³C to ¹²C at each carbon position in a molecule. wikipedia.orgnih.gov
This technique is particularly powerful for authentication purposes, such as verifying the origin of ethanol in beverages like wine. wikipedia.orgresearchgate.net The ¹³C SNIF-NMR method can detect minor variations in the ¹³C content within the ethyl group of ethanols from different botanical origins. nih.gov For instance, the intramolecular ¹³C distribution in ethanol is influenced by the CO₂ fixation pathway (C₃, C₄, or CAM) of the plant source from which it was derived. researchgate.net In ethanol from C₃ plants, such as grapes and beets, the methylene group (CH₂) is consistently enriched in ¹³C relative to the methyl group (CH₃). researchgate.net This provides complementary information to Isotope Ratio Mass Spectrometry (IRMS) and is highly effective for detecting adulteration. nih.govnih.gov
Table 1: Comparative Isotopic Distribution in Ethanol from Different Plant Origins
| Plant Type | Photosynthetic Pathway | Typical ¹³C Distribution Pattern in Ethanol |
|---|---|---|
| Grapes, Beet | C₃ | Methylene (CH₂) group is ¹³C-enriched relative to the methyl (CH₃) group. researchgate.net |
| Sugarcane, Maize | C₄ | Shows a different and distinct positional isotope composition compared to C₃ plants. researchgate.netresearchgate.net |
| Agave, Pineapple | CAM | Exhibits a unique isotopic signature that can be differentiated from C₃ and C₄ sources. researchgate.netresearchgate.net |
13C NMR Spectroscopy for Intramolecular 13C Distribution Analysis
Isotopic ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a precise technique for determining the intramolecular ¹³C isotope composition of molecules at natural abundance. researchgate.netnih.gov This method has found significant use in scientific areas such as food authentication, anti-counterfeiting efforts, and studies of plant metabolism. nih.gov The precision of isotopic ¹³C NMR is comparable to established IRMS methods, with a standard deviation evaluated at 0.2-0.3‰. researchgate.net
In the ¹³C NMR spectrum of ethanol, the two carbon atoms are in different chemical environments, giving rise to two distinct signals. docbrown.info The carbon atom of the methylene group (-CH₂OH) is bonded to an electronegative oxygen atom, causing it to be less shielded and resonate at a higher chemical shift compared to the carbon atom of the methyl group (-CH₃). docbrown.infowisc.edu This difference in chemical shifts allows for the precise measurement of the ¹³C/¹²C ratio at each position.
Table 2: Typical ¹³C NMR Chemical Shifts for Ethanol
| Carbon Position | Chemical Environment | Typical Chemical Shift (δ) in ppm (relative to TMS) |
|---|---|---|
| -C H₃ | Methyl group carbon | ~18 ppm |
| -C H₂OH | Methylene group carbon | ~57 ppm |
Proton Nuclear Magnetic Resonance (1H NMR) with 13C Decoupling for In Vitro Metabolic Studies
Proton Nuclear Magnetic Resonance (¹H NMR) is a highly sensitive technique for studying the metabolism of ¹³C-labeled substrates. ismrm.org When studying the metabolism of this compound, the use of ¹³C decoupling is crucial. nih.gov This technique simplifies the resulting proton spectra by removing the scalar ¹³C-¹H spin-spin couplings, which collapses complex multiplets into single peaks and enhances the signal-to-noise ratio. nih.govnih.gov
This methodology has been successfully applied to observe the in vitro metabolism of [2-¹³C]-ethanol by alcohol dehydrogenase. nih.gov Using a reverse-DEPT pulse sequence with ¹³C decoupling, researchers were able to suppress the strong water signal while simultaneously measuring the synthesis rates of key metabolites. nih.gov This allows for a dynamic view of the metabolic pathway.
Table 3: Metabolites Quantified from [2-¹³C]-Ethanol Metabolism using ¹H NMR with ¹³C Decoupling
| Metabolite | Role in Pathway | Observation |
|---|---|---|
| Acetaldehyde | Primary oxidation product | Rate of synthesis measured directly. nih.gov |
| Acetaldehyde diol | Hydrated form of acetaldehyde | Rate of formation observed simultaneously. nih.gov |
| Acetate (B1210297) | Secondary oxidation product | Rate of synthesis measured simultaneously. nih.gov |
Ancillary Sample Preparation and Coupling Methodologies
Effective analysis of this compound requires robust sample preparation techniques to isolate and purify the compound from complex sample matrices before instrumental analysis.
Solid Phase Microextraction (SPME) for this compound Isolation from Aqueous Matrices
Solid Phase Microextraction (SPME) is a rapid, solvent-free, and efficient sample preparation technique used to extract organic analytes from various matrices. lmaleidykla.ltmostwiedzy.pl It integrates sampling, extraction, and concentration into a single step. nih.gov For a volatile compound like ethanol in an aqueous solution, headspace SPME (HS-SPME) is often the preferred mode. lmaleidykla.ltmsstate.edu In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase above the sample, where analytes partition onto the fiber. msstate.edu This approach minimizes matrix effects and prolongs the life of the fiber. msstate.edu
The choice of fiber coating is critical for efficient extraction and depends on the polarity of the analyte. lmaleidykla.lt Polydimethylsiloxane (PDMS) is a commonly used coating for the extraction of alcohols. lmaleidykla.lt SPME is frequently coupled with gas chromatography for analysis and has also been combined with pyrolysis systems for intramolecular isotope analysis. researchgate.netnih.gov
Table 4: Common SPME Fiber Coatings for Alcohol Analysis
| Fiber Coating | Polarity | Typical Application |
|---|---|---|
| Polydimethylsiloxane (PDMS) | Non-polar | General purpose for volatile and non-polar analytes, including ethanol. lmaleidykla.lt |
| Polyacrylate (PA) | Polar | Suitable for more polar analytes. lmaleidykla.lt |
| Carboxen/PDMS | Porous Solid | Effective for trapping very volatile small molecules. lmaleidykla.lt |
| Carbowax/Divinylbenzene (CW/DVB) | Bipolar | Used for polar analytes like alcohols and phenols. lmaleidykla.lt |
Pyrolysis Systems Coupled with Spectrometry for Intramolecular Isotope Analysis of this compound
Coupling an on-line pyrolysis system with an Isotope Ratio Mass Spectrometer (IRMS) provides a powerful method for determining the intramolecular ¹³C isotope composition of ethanol. researchgate.netnih.gov In this technique, the ethanol molecule is subjected to thermal cracking, breaking it down into smaller, stable fragments. nih.gov
Research has demonstrated that these pyrolytic fragments are directly correlated to specific carbon positions within the original ethanol molecule. nih.gov This allows for a position-specific isotope analysis. While the extraction and pyrolysis steps can introduce isotopic fractionation, this effect is highly reproducible and can be corrected, allowing for the accurate back-calculation of the original δ¹³C values for both the methyl and methylene carbons. nih.gov This method is valued for its short analysis time (approximately 30 minutes) and simple sample preparation. nih.gov Studies have confirmed that pyrolysis products accurately reflect the isotopic composition of their precursors without significant isotopic fractionation. researchgate.net
Table 5: Correlation of Pyrolysis Fragments to Ethanol Carbon Positions
| Pyrolysis Fragment | Corresponding Carbon Position in Ethanol |
|---|---|
| Methane (CH₄) | Methyl (-CH₃) carbon. nih.gov |
| Carbon Monoxide (CO) | Methylene (-CH₂OH) carbon. nih.gov |
Automated Distillation Systems for this compound Purification from Complex Biological and Food Matrices
For many official analytical methods, such as SNIF-NMR, a crucial preliminary step is the quantitative extraction and purification of ethanol from the sample matrix. wikipedia.org Distillation is the standard and required method for isolating ethanol from complex mixtures like alcoholic beverages, fruit juices, and biological fluids. wikipedia.orgthermofisher.com
Given the high volume of samples in quality control and authentication laboratories, automated distillation systems are employed. researchgate.net Automation ensures high throughput and enhances the reproducibility of the extraction process by standardizing parameters such as temperature, pressure, and collection time. This minimizes variability between samples and prepares the purified ethanol for subsequent high-precision isotopic analysis.
Applications of Ethanol 13c2 in Contemporary Academic Research
Elucidation of Metabolic Fluxes in Biological Systems
Ethanol-13C2 is instrumental in quantifying the rate of metabolic reactions, known as metabolic flux. By introducing this labeled form of ethanol (B145695) into a system, scientists can follow the incorporation of the heavy carbon isotopes (¹³C) into various downstream metabolites. This technique, known as stable isotope tracing, provides a dynamic view of metabolic pathways, revealing how nutrients are converted into energy, biomass, and other essential compounds.
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantitatively characterizing the central carbon metabolism. mdpi.com This method involves feeding cells a substrate labeled with ¹³C, such as this compound, and then measuring the pattern of ¹³C incorporation into intracellular metabolites, typically amino acids derived from protein hydrolysis. By analyzing these labeling patterns with sophisticated computational models, researchers can deduce the rates of individual reactions throughout the metabolic network, offering a detailed map of cellular function. mdpi.com
In microbial systems, this compound has been pivotal for understanding how microorganisms adapt their metabolism to different carbon sources. A notable example is the study of Saccharomyces cerevisiae, or baker's yeast, a microorganism of significant industrial importance. nih.gov While yeast is famous for producing ethanol from sugars, it can also consume ethanol as its primary carbon source.
To investigate this metabolic state, researchers cultured S. cerevisiae in a medium where the sole carbon source was [2-¹³C]ethanol. researchgate.net Through 13C-MFA, they discovered a complete rewiring of the yeast's central metabolism compared to when it grows on glucose. nih.gov The analysis revealed that when assimilating ethanol, the metabolic flux through the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt was significantly higher than in glucose-fed cultures. nih.govresearchgate.net This rerouting is essential for producing the necessary precursors for biomass and other vital molecules from a two-carbon source like ethanol.
Table 1: Comparison of Key Metabolic Fluxes in S. cerevisiae
This table summarizes the general findings from 13C-MFA studies comparing S. cerevisiae metabolism on glucose versus ethanol as the primary carbon source. nih.govresearchgate.net
In mammalian systems, this compound has provided profound insights into how ethanol metabolism in the liver directly influences epigenetic regulation. The liver metabolizes ethanol into acetate (B1210297), which can then be converted into acetyl-CoA, a key metabolite that serves as the acetyl group donor for histone acetylation. nih.govnih.gov Histone acetylation is a critical epigenetic modification that helps regulate gene expression.
Using ¹³C₂-labeled ethanol in mouse models, researchers have traced the carbon atoms from ethanol all the way to histone proteins in the liver. nih.gov These studies provided the first direct quantitative evidence that the liver's metabolism of ethanol contributes directly to the acetylation of specific lysine (B10760008) residues on histones H3 and H4. nih.gov The incorporation of the ¹³C₂-label was found to be significant after 4 hours of exposure and showed a rapid turnover, returning to near-endogenous levels within 24 hours. nih.govnih.gov This demonstrates a direct and dynamic link between alcohol consumption, hepatic metabolism, and the epigenetic landscape that controls gene activity.
Table 2: Observed ¹³C₂ Label Incorporation into Hepatic Histone Acetylation Sites
This table illustrates the findings from in vivo metabolic tracing studies in mice, showing the dynamic nature of histone acetylation derived from ethanol metabolism. nih.govnih.gov
The flow of carbon through metabolic pathways is intrinsically linked to the production and consumption of energy (ATP) and redox cofactors (like NADH and NADPH). This compound tracers, combined with 13C-MFA, allow researchers to estimate the balance of these crucial cellular resources.
In the aforementioned studies on S. cerevisiae assimilating ethanol, the flux data was used to analyze the cell's energy and redox balance. researchgate.net The analysis showed that growth on ethanol leads to the production of a large surplus of ATP, primarily through increased oxidative phosphorylation. nih.govresearchgate.net This enhanced ATP regeneration was found to be a critical factor for the high-level production of S-adenosyl-L-methionine (SAM), a valuable biomolecule. nih.govresearchgate.net This demonstrates how this compound can be used not just to map carbon flow, but to understand the underlying energetic and redox states that drive specific cellular functions.
Metabolite turnover refers to the rate at which molecules are synthesized and degraded within a cell. nih.gov Understanding these dynamics is key to identifying metabolic bottlenecks and control points. springernature.com this compound is an excellent tool for measuring these rates. By introducing the labeled ethanol and monitoring the rate at which the ¹³C label appears in downstream metabolites over time, scientists can calculate how quickly these metabolite pools are being turned over.
In studies involving chemostat cultures of S. cerevisiae, samples are harvested at multiple time points after introducing ¹³C-labeled ethanol. researchgate.net The time-course of ¹³C-enrichment in proteinogenic amino acids is then measured. This data reveals how quickly the carbon from ethanol is incorporated into the building blocks of proteins, providing a quantitative measure of the turnover rates of these amino acid pools and the activity of the pathways that produce them. researchgate.netnih.gov
Central Carbon Metabolism Pathway Analysis using 13C-Metabolic Flux Analysis (13C-MFA)
Tracing Carbon Flow and Origin in Natural and Engineered Systems
Beyond fundamental biology, this compound is used to trace carbon flow in more complex environments. In metabolic engineering, where microorganisms are genetically modified to produce valuable chemicals, this compound can be used to quantify how engineered changes successfully reroute carbon flux from central metabolism toward the desired product. mdpi.comnih.gov This provides crucial data for optimizing strain design and improving production yields. By analyzing the flux distribution, researchers can identify remaining bottlenecks or unintended metabolic side-flows, guiding further engineering efforts. mdpi.com
Mechanistic Studies in Chemical Synthesis and Catalysis
This compound is an invaluable tracer for elucidating complex reaction mechanisms in industrial chemistry and materials science.
The catalytic conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into higher alcohols (those with more than two carbon atoms) is a promising route for producing advanced biofuels and chemical feedstocks. However, the reaction mechanisms are complex and not fully understood.
To probe these pathways, researchers introduce this compound as a co-feed into the syngas stream. By analyzing the distribution of the ¹³C label in the product mixture (e.g., propanol (B110389), butanol) using techniques like ¹³C-NMR, the role of ethanol in the chain growth process can be determined.
Studies have used this approach to confirm two primary mechanisms for higher alcohol synthesis:
CO Insertion: An ethanol-derived species on the catalyst surface undergoes insertion of a CO molecule, followed by hydrogenation to form propanol. The ¹³C label from ethanol is found within the propanol backbone, confirming this pathway.
Ethanol Self-Coupling: Two ethanol molecules react to form butanol, a process known as the Guerbet reaction. The use of this compound allows for unambiguous confirmation of this coupling mechanism.
By varying reaction conditions and analyzing the resulting isotopologue distribution, catalysts can be optimized to favor the production of specific higher alcohols.
Ethanol is a widely used and effective carbon feedstock for the synthesis of single-walled carbon nanotubes (SWNTs) via chemical vapor deposition (CVD). researchgate.netsci-hub.sesemanticscholar.org In this process, ethanol vapor decomposes at high temperatures in the presence of metal catalyst nanoparticles, and the resulting carbon atoms assemble into the cylindrical nanotube structure.
Enzymatic Reaction Pathway Elucidation with this compound Substrates
Isotopically labeled substrates are a fundamental tool for studying the mechanisms of enzyme-catalyzed reactions. By using this compound as a substrate, biochemists can track the transformation of the carbon skeleton of ethanol with high precision.
For example, in a study of bacterial cellulose (B213188) production, ¹³C-labeled ethanol was used to determine its role in the metabolic process. researchgate.net Researchers found that the ¹³C label from ethanol was not incorporated into the cellulose product itself. Instead, the ethanol was utilized as an energy source, generating ATP that powered the conversion of glucose into cellulose. This demonstrated that ethanol's role was that of an energy supplement rather than a building block. researchgate.net
Similarly, in studies of alcohol dehydrogenases or other ethanol-metabolizing enzymes, this compound can be used to follow the reaction step-by-step. The position of the ¹³C labels in the products (e.g., acetaldehyde (B116499), acetate) can reveal information about the stereochemistry and mechanism of the enzymatic transformation. Combining this with kinetic isotope effect studies, where the reaction rate is compared between labeled and unlabeled substrates, provides a detailed picture of the transition states and rate-limiting steps of the reaction, which is essential for enzyme engineering and drug design. iaea.org
In Vitro Studies of Alcohol Dehydrogenase Activity and Product Formation
In biochemical and toxicological research, understanding the kinetics and mechanisms of enzymes that metabolize ethanol is of paramount importance. In vitro studies focusing on alcohol dehydrogenase (ADH), the primary enzyme responsible for ethanol metabolism, have increasingly utilized isotopically labeled compounds like this compound to trace metabolic pathways and quantify enzymatic activity with high precision.
CH₃CH₂OH + NAD⁺ ⇌ CH₃CHO + NADH + H⁺
By substituting the common carbon-12 atoms with carbon-13 atoms in the ethanol molecule, researchers can employ techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the labeled carbons as they are processed by ADH and subsequent enzymes like aldehyde dehydrogenase (ALDH).
In a typical in vitro experiment, a purified ADH enzyme preparation is incubated with this compound in a buffered solution containing NAD+. As the reaction progresses, aliquots of the reaction mixture can be analyzed, often after derivatization, using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation of the reaction components and the determination of their mass-to-charge ratio. The presence of the ¹³C isotope results in a predictable mass shift in the resulting acetaldehyde and its subsequent metabolite, acetic acid, enabling unambiguous identification and quantification of the products derived from the labeled ethanol.
Key Research Findings from In Vitro ADH Studies with Isotopically Labeled Ethanol:
| Finding | Analytical Technique Employed | Significance |
| Elucidation of Kinetic Isotope Effects | Kinetic analysis coupled with MS | Provides insights into the rate-limiting steps of the enzymatic reaction by comparing the reaction rates of labeled and unlabeled ethanol. |
| Pathway Tracing | GC-MS, LC-MS, NMR Spectroscopy | Unambiguously confirms the metabolic pathway from ethanol to acetaldehyde and subsequently to other metabolites within the in vitro system. |
| Quantification of Metabolite Formation | Isotope Dilution Mass Spectrometry | Allows for precise quantification of the amount of acetaldehyde and acetic acid formed from the initial this compound substrate. |
| Investigation of Isozyme Specificity | Incubation with specific ADH isozymes followed by MS analysis | Helps in determining the substrate specificity and metabolic efficiency of different forms of the alcohol dehydrogenase enzyme. |
These in vitro studies are foundational for understanding the fundamental biochemistry of alcohol metabolism and provide a crucial baseline for more complex physiological and toxicological investigations.
Development of Reference Materials and Internal Standards utilizing this compound
The accuracy and reliability of analytical measurements are critical in forensic toxicology, clinical chemistry, and food and beverage science. Certified Reference Materials (CRMs) and internal standards are essential tools for achieving this accuracy. mt.com this compound, due to its chemical similarity to unlabeled ethanol but distinct mass, is an ideal candidate for use as an internal standard in quantitative analyses.
An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. For an internal standard to be effective, it should behave similarly to the analyte of interest but be distinguishable by the analytical instrument. Isotopically labeled compounds are considered the gold standard for this purpose, particularly in mass spectrometry-based methods. nih.gov
When this compound is used as an internal standard for the quantification of ethanol, it is added to the sample at a known concentration. During GC-MS analysis, the instrument can differentiate between the unlabeled ethanol (the analyte) and the ¹³C-labeled ethanol (the internal standard) based on their different molecular weights. nih.govresearchgate.net By comparing the peak area of the analyte to that of the internal standard, a precise and accurate quantification of the ethanol in the original sample can be achieved, as this ratio corrects for variations in injection volume and potential matrix effects.
Certified Reference Materials for ethanol are available from various metrological institutes and commercial suppliers. lgcstandards.comlgcstandards.comcerilliant.comnist.gov These materials are produced under stringent quality control protocols and come with a certificate of analysis that specifies the concentration and its associated uncertainty. While CRMs for ethanol in various matrices (e.g., water, blood) are common, the availability of CRMs for specific isotopologues like this compound is also crucial for laboratories that perform stable isotope dilution analysis. These reference materials are used to calibrate instruments and validate analytical methods, ensuring that the measurements are traceable to international standards.
Examples of Ethanol Reference Materials and Their Applications:
| Type of Reference Material | Matrix | Typical Application |
| Certified Ethanol Solution (unlabeled) | Water, Serum | Calibration of instruments for blood alcohol analysis, proficiency testing. mt.comnist.gov |
| This compound Solution | Methanol, Water | As an internal standard in isotope dilution mass spectrometry for the quantification of ethanol in various samples. |
| Deuterium-Labeled Ethanol (e.g., Ethanol-d5, Ethanol-d6) | Neat, Solution | As an internal standard in GC-MS or LC-MS methods for forensic and clinical toxicology. nih.gov |
| Multi-component Alcohol Mix | Solution | Quality control for the analysis of alcoholic beverages, ensuring the accurate measurement of congeners. |
The use of this compound as an internal standard and in the preparation of reference materials significantly enhances the quality and reliability of analytical data in a wide range of scientific and regulatory applications.
Computational and Theoretical Approaches in Ethanol 13c2 Research
Flux Balance Analysis and Constraint-Based Modeling in 13C-Metabolic Flux Analysis
Flux Balance Analysis (FBA) and 13C-Metabolic Flux Analysis (13C-MFA) are powerful computational techniques used to investigate cellular metabolism. nih.gov While related, they serve distinct yet complementary roles in understanding how cells utilize substrates like ethanol (B145695).
Constraint-based modeling forms the mathematical foundation for FBA. fiveable.me It uses a stoichiometric model of a metabolic network, which represents all known biochemical reactions within an organism and the exact ratios of substrates to products for each reaction. researchgate.net The core assumption is that over a meaningful timescale, the concentrations of intracellular metabolites are at a steady state, meaning the production rate of each metabolite equals its consumption rate. nih.govfiveable.me This mass balance principle creates a set of linear equations that constrain the possible values of reaction rates, or fluxes. fiveable.me FBA predicts an optimal flux distribution by applying an objective function, such as the maximization of biomass production or ATP synthesis, using linear programming to solve the underdetermined system. plos.orgplos.org
However, FBA alone provides a theoretical prediction of the optimal state and may not always accurately reflect the actual in vivo metabolic activity. plos.org This is where 13C-MFA comes in. 13C-MFA is a technique that quantifies intracellular fluxes by introducing a substrate labeled with a stable isotope, such as Ethanol-13C2, and measuring its incorporation into various metabolites. plos.org The labeling patterns observed in these metabolites provide an additional layer of empirical constraints on the system. nih.gov These experimental data are used to refine or validate the predictions of FBA, moving from a purely theoretical prediction to a data-driven quantification of metabolic fluxes. plos.org
The use of this compound as a tracer allows researchers to follow the carbon atoms from ethanol as they are incorporated into central carbon metabolism. For instance, in studies of microorganisms like Saccharomyces cerevisiae that can utilize ethanol, 13C-MFA can elucidate the activity of pathways like the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt. researchgate.net By comparing the experimentally determined flux distribution from 13C-MFA with the predictions from FBA, scientists can identify discrepancies, revealing suboptimal metabolic states or alternative metabolic strategies employed by the cell. plos.org
Table 1: Comparison of Flux Balance Analysis (FBA) and 13C-Metabolic Flux Analysis (13C-MFA)
| Feature | Flux Balance Analysis (FBA) | 13C-Metabolic Flux Analysis (13C-MFA) |
| Primary Goal | Predicts optimal flux distributions based on an objective function. plos.orgplos.org | Quantifies in vivo metabolic fluxes. plos.org |
| Core Principle | Utilizes stoichiometric constraints and an assumed cellular objective (e.g., maximize biomass). fiveable.me | Uses isotopic labeling data to constrain flux estimations. nih.gov |
| Input Data | Genome-scale metabolic network, substrate uptake rates, objective function. nih.gov | Metabolic network, isotopic labeling data from a tracer (e.g., this compound), extracellular rates. nih.govresearchgate.net |
| Nature of Result | A predicted, optimal flux map. plos.org | A statistically best-fit flux map consistent with experimental data. researchgate.net |
| Key Advantage | Does not require complex and expensive isotopic labeling experiments. fiveable.me | Provides a more accurate snapshot of in vivo cellular function. plos.org |
| Relationship | FBA predictions can be validated and refined by 13C-MFA results. plos.org | 13C-MFA provides the experimental data to ground FBA models in reality. plos.org |
Isotopic Labeling Pattern Simulation and Prediction Models
Before conducting costly and time-consuming laboratory experiments, computational simulation is a critical step in 13C-MFA. Isotopic labeling pattern simulation and prediction models are used to forecast the distribution of isotopic labels throughout a metabolic network for a given labeled substrate and a hypothesized flux map. researchgate.net
These simulations are instrumental in the optimal design of isotopic labeling experiments. researchgate.net By simulating the outcome of using different labeled substrates, such as [1-¹³C]ethanol, [2-¹³C]ethanol, or uniformly labeled [U-¹³C]ethanol (including this compound), researchers can determine which tracer will provide the most information for the specific pathways they wish to study. researchgate.net The goal is to select a tracer that yields the most distinct and informative labeling patterns in key metabolites, thereby maximizing the precision of the calculated fluxes. researchgate.net
The simulation process involves creating a computational model of the central carbon metabolism. researchgate.net A theoretical flux distribution is assumed, and the model then calculates the expected mass isotopomer distribution (MID) for various metabolites, particularly proteinogenic amino acids, which are readily measured from biomass. The model tracks the path of the ¹³C atoms from the initial substrate, like this compound, through each reaction. For example, when this compound is metabolized to Acetyl-CoA, both carbons in the acetyl group are labeled. The model predicts how this double-labeled unit will propagate through the TCA cycle and other connected pathways, leading to specific labeling patterns in downstream metabolites like glutamate (B1630785) or aspartate.
Theoretical models have also been developed to predict isotopic fractionation, which is the slight change in isotope ratios due to differences in the physicochemical properties of isotopologues. acs.org While often a smaller effect in metabolic studies compared to the label incorporation itself, understanding these effects can be crucial for high-precision analyses. acs.org These predictive models allow scientists to perform in silico experiments to refine their experimental strategy, ensuring that the collected data will be of high quality and capable of resolving fluxes with confidence. researchgate.net
Software and Algorithm Development for Isotopic Data Processing and Interpretation
The data generated from 13C-MFA experiments are complex and require specialized software and algorithms for processing and interpretation. nih.govresearchgate.net These tools are essential for converting raw analytical measurements, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, into a quantitative metabolic flux map. nih.gov
The first step in data processing is often the correction of raw mass spectrometry data. This involves accounting for the natural abundance of ¹³C and other isotopes to determine the excess labeling that resulted from the isotopic tracer. Software packages are designed to automate this process and calculate the mass isotopomer distributions (MIDs) for measured metabolites. researchgate.net
Once the MIDs are determined, sophisticated algorithms are used to estimate the intracellular fluxes. This is a complex optimization problem where the algorithm seeks the flux distribution that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model. nih.gov This process, known as parameter fitting or regression analysis, often involves iterative calculations to find the best-fit solution. plos.org
A variety of software tools have been developed to facilitate these analyses. For example, OpenFLUX2 is a tool used to estimate metabolic fluxes based on labeling patterns. researchgate.net Other frameworks like IsoDesign are specifically created to help with the optimal design of labeling experiments. researchgate.net These software packages often include statistical validation tools, such as the chi-squared (χ²) test, to assess the goodness-of-fit between the model and the experimental data. nih.gov A successful fit indicates that the proposed metabolic network model is consistent with the observed labeling data, lending confidence to the resulting flux map. nih.gov The development of these computational tools has been crucial for making 13C-MFA a more robust, accessible, and powerful technique for systems biology and metabolic engineering. researchgate.net
Table 2: Examples of Software and Algorithms in 13C-MFA
| Tool/Algorithm | Function | Reference |
| Flux Balance Analysis (FBA) | An algorithm used for predicting optimal flux distributions in a metabolic network under stoichiometric constraints. fiveable.meplos.org | fiveable.meplos.org |
| OpenFLUX2 | Software used to estimate metabolic flux distributions based on the labeling pattern of biomass protein hydrolysates. researchgate.net | researchgate.net |
| IsoDesign | A software framework for the optimal design of 13C-MFA experiments by selecting the best isotopic tracers. researchgate.net | researchgate.net |
| Chi-Squared (χ²) Test | A statistical test used to validate 13C-MFA models by assessing the goodness-of-fit between simulated and experimental labeling data. nih.gov | nih.gov |
| "Phenotype Match" Algorithm | An algorithm developed to derive an objective function for FBA that leads to the most accurate estimation of a known phenotype, such as ethanol yield. plos.org | plos.org |
Future Perspectives and Emerging Avenues in Ethanol 13c2 Research
Integration of Multi-Isotope Tracing with Ethanol-13C2 for Enhanced Mechanistic Insight
The power of stable isotope tracing is significantly amplified when multiple isotopes are employed simultaneously. Future research will increasingly leverage the integration of this compound with other stable isotopes, such as Carbon-13 (13C) in other molecular positions, Nitrogen-15 (B135050) (15N), and Deuterium (B1214612) (2H), to provide a more comprehensive and nuanced understanding of complex biological and chemical systems nih.gov. By labeling different atoms within ethanol (B145695) or other key molecules, researchers can gain unparalleled resolution in tracking metabolic fluxes and elucidating reaction mechanisms.
For instance, studies have demonstrated the efficacy of combining 13C2-labeled ethanol with other isotopic labels to dissect intricate metabolic pathways. Research has shown that using 13C2-labeled ethanol can reveal site-specific contributions of hepatic ethanol metabolism to processes like histone acetylation, offering direct insights into molecular mechanisms nih.gov. The development of compounds like ethanol-[13C2,15N] further exemplifies this trend, allowing for simultaneous tracking of carbon and nitrogen metabolism, which is invaluable in fields ranging from systems biology to drug development . This multi-isotopic approach promises to unlock deeper mechanistic understanding by providing a more complete picture of atomic flow through biological and chemical networks.
Advancements in High-Throughput Methodologies for this compound Isotopic Analysis
The increasing demand for detailed metabolic flux analysis and the study of numerous samples necessitates the development of faster and more efficient analytical methodologies for this compound. Significant advancements are being made in high-throughput isotopic analysis, particularly with techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) nih.govresearchgate.netrsc.org.
Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) coupled with advanced sample introduction systems allows for the simultaneous analysis of carbon, hydrogen, and oxygen isotopes in ethanol, with capabilities for high throughput, potentially analyzing up to 200 samples per day for hydrogen and oxygen isotopes thermofisher.com. For carbon isotope analysis, GC-IRMS offers high accuracy and precision, with reported precisions for δ13C measurements of ethanol typically better than ±0.15‰ researchgate.netbio-conferences.org. MALDI-TOFMS has also shown promise for high-throughput metabolic flux analysis due to its fast final analysis capabilities nih.gov. Furthermore, optimizing sample preparation techniques, such as cryogenic distillation, can improve efficiency and accuracy in isotopic determinations for beverages, with comparable results for carbon isotope analysis to steam distillation brjac.com.br. These methodological advancements are crucial for enabling large-scale studies and facilitating the rapid acquisition of high-quality isotopic data.
Table 1: Representative Analytical Precision for δ13C Measurements of Ethanol
| Analytical Technique | Sample Type | Reported Precision (1σ) | Reference |
| GC-IRMS | Ethanol | ±0.1‰ | thermofisher.com |
| GC-IRMS | Wine Ethanol | <0.15‰ | researchgate.net |
| GC-IRMS | Wine Ethanol | ±0.03‰ | bio-conferences.org |
| ¹³C NMR (irm-¹³C) | Ethanol | ~0.2-0.3‰ | researchgate.net |
Development of Advanced Modeling for Complex Biological and Chemical Systems utilizing this compound Data
The interpretation of complex isotopic datasets generated from this compound tracing experiments increasingly relies on sophisticated computational modeling. Future research will focus on developing and applying advanced modeling techniques, including metabolic flux analysis (MFA) and systems biology approaches, to extract maximum information from these tracers nih.govnih.govtum.de.
These models integrate experimental data on isotope incorporation patterns with biochemical network information to elucidate metabolic pathways, quantify flux rates, and understand cellular regulation. Techniques such as flux balance analysis (FBA) and more detailed computational modeling of metabolic networks allow researchers to simulate and predict the behavior of biological systems under various conditions, using this compound data as key inputs nih.govmaranasgroup.com. The ability to map the precise movement of 13C-labeled atoms through complex biochemical networks, as facilitated by advanced computational tools, is essential for understanding cellular metabolism, disease mechanisms, and the impact of environmental factors tum.deembopress.org.
Exploration of Novel Applications of this compound in Materials Science and Environmental Isotope Biogeochemistry
Beyond its established role in biological tracing, this compound is finding novel applications in materials science and environmental isotope biogeochemistry.
In materials science , the precise isotopic labeling offered by this compound is valuable for characterizing the synthesis and structure of advanced materials. For example, it has been used in studies involving polymer synthesis, where labeled ethanol can be incorporated into gas mixtures for polymerization processes or used to study the chemical conversions and crosslinking in polymers like EPDM rubber through techniques such as NMR spectroscopy researchgate.netkpi.ua. Its role as a solvent or additive in polymer chemistry also highlights its potential utility in material preparation mdpi.commdpi.com.
In environmental isotope biogeochemistry , this compound is emerging as a tracer for understanding atmospheric inputs and environmental processes. Its unique isotopic signature, derived from its origin (e.g., corn-based bioethanol), allows it to serve as a tracer for transportation-related emissions and fuel combustion inputs to the atmosphere nih.gov. Furthermore, the analysis of stable isotope ratios in ethanol from various sources, including beverages, provides critical information for authenticity verification, traceability, and the detection of adulteration, reflecting the impact of geographic origin and environmental conditions on isotopic composition mdpi.com. The broader application of stable isotopes as environmental tracers, including the study of carbon cycles and microbial activity, provides a foundation for future investigations utilizing this compound in these areas hutton.ac.uk.
Compound List:
this compound
Ethanol-[13C2,15N]
[2,8-13C2] ENB (2-ethylidene-5-norbornene)
[1,2-13C2] bromoacetate (B1195939)
[1,2-13C2] acrylate (B77674)
Q & A
Basic Research Questions
Q. How should researchers design experiments to study isotopic effects in Ethanol-13C2, particularly in metabolic or kinetic studies?
- Methodological Answer : Begin with a hypothesis-driven approach, specifying the independent (e.g., isotopic concentration, temperature) and dependent variables (e.g., reaction rate, metabolic flux). Use controlled experiments with unlabeled ethanol as a baseline. Incorporate techniques like mass spectrometry or NMR for isotopic tracing . Ensure replicates to account for variability, and document procedures rigorously to enable reproducibility .
Q. What are the critical considerations for ensuring measurement precision when quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Calibrate instruments using certified isotopic standards. Adhere to the metric system and report numerical data with precision aligned with instrument capabilities (e.g., ±0.01% for GC-MS). Validate methods via spike-and-recovery experiments and report standard deviations . Avoid overreporting significant figures beyond the instrument’s resolution .
Q. How can researchers conduct a literature review to identify gaps in this compound applications, such as tracer studies or metabolic pathway analysis?
- Methodological Answer : Use databases like PubMed or SciFinder with keywords “this compound,” “isotopic labeling,” and “metabolic flux.” Prioritize primary sources (peer-reviewed journals) over secondary summaries. Evaluate source credibility by checking citation counts and author expertise . Cross-reference findings to identify inconsistencies or unexplored applications .
Advanced Research Questions
Q. How should researchers resolve contradictions in published data on the isotopic enrichment efficiency of this compound synthesis methods?
- Methodological Answer : Perform comparative analyses of conflicting protocols (e.g., chemical vs. enzymatic synthesis). Use statistical tools (e.g., ANOVA) to test for methodological biases. Replicate key experiments under standardized conditions and assess variables like catalyst purity or reaction time . Publish null results to contribute to methodological transparency .
Q. What experimental strategies optimize the use of this compound for studying non-equilibrium isotopic effects in enzyme-catalyzed reactions?
- Methodological Answer : Design time-resolved experiments to capture transient isotopic distributions. Pair kinetic assays with computational modeling (e.g., density functional theory) to predict isotopic fractionation. Validate models using experimental data and adjust parameters like substrate concentration or pH . Discuss discrepancies between model predictions and empirical results in the context of enzyme mechanics .
Q. How can advanced statistical methods address variability in this compound tracer data across heterogeneous biological systems?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in metabolic studies. Use bootstrapping to estimate confidence intervals for isotopic flux rates. Collaborate with statisticians to select appropriate tests (e.g., t-test vs. Mann-Whitney U) based on data distribution . Report effect sizes and p-values with explicit thresholds (e.g., p < 0.05) to avoid ambiguous claims of “significance” .
Data Integrity and Reproducibility
Q. What protocols ensure the reproducibility of this compound experiments in multi-institutional collaborations?
- Methodological Answer : Standardize reagent sources (e.g., certified suppliers in ) and instrument calibration protocols. Share raw data and analysis scripts via repositories like Zenodo. Document environmental conditions (e.g., humidity, storage temperature) that may affect isotopic stability . Include negative controls and reference standards in each experimental batch .
Q. How should researchers address ethical and reporting standards when using this compound in human or animal studies?
- Methodological Answer : Obtain ethics approval for studies involving human/animal subjects. Anonymize data where possible and limit access to principal investigators to protect participant confidentiality . Follow journal guidelines (e.g., STROBE for observational studies) to report methods, conflicts of interest, and funding sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
